molecular formula C6H6FNO3S B2357480 Fluorosulfuric acid, 4-aminophenyl ester CAS No. 16704-38-4

Fluorosulfuric acid, 4-aminophenyl ester

Cat. No.: B2357480
CAS No.: 16704-38-4
M. Wt: 191.18
InChI Key: MHJQCHAKRAVIQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorosulfuric acid, 4-aminophenyl ester can be synthesized by reacting 4-aminophenol with fluorosulfuric acid. The reaction typically involves the use of a base and water to facilitate the esterification process . The reaction conditions often include maintaining a controlled temperature and using a suitable solvent to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Fluorosulfuric acid, 4-aminophenyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines .

Scientific Research Applications

Fluorosulfuric acid, 4-aminophenyl ester has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluorosulfuric acid, 4-aminophenyl ester is unique due to the presence of both the fluorosulfuric acid and amino groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

1-amino-4-fluorosulfonyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c7-12(9,10)11-6-3-1-5(8)2-4-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJQCHAKRAVIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16704-38-4
Record name 4-aminophenyl fluoranesulfonate
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